Lanthanum bromide

Descripción

Propiedades

Número CAS |

13536-79-3 |

|---|---|

Fórmula molecular |

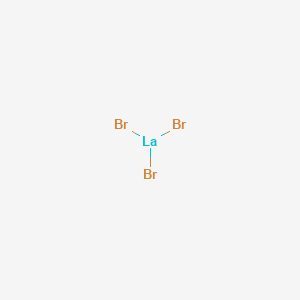

Br3La |

Peso molecular |

378.62 g/mol |

Nombre IUPAC |

lanthanum(3+);tribromide |

InChI |

InChI=1S/3BrH.La/h3*1H;/q;;;+3/p-3 |

Clave InChI |

XKUYOJZZLGFZTC-UHFFFAOYSA-K |

SMILES |

Br[La](Br)Br |

SMILES canónico |

[Br-].[Br-].[Br-].[La+3] |

Otros números CAS |

13536-79-3 |

Pictogramas |

Irritant |

Sinónimos |

LaBr(3) lanthanum bromide |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis and Characterization of Lanthanum Bromide Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lanthanum bromide (LaBr₃) and cerium-doped this compound (LaBr₃:Ce) crystals, materials renowned for their exceptional scintillation properties. This document details the prevalent crystal growth methodologies, extensive characterization protocols, and key performance data, serving as a vital resource for professionals in research, scientific analysis, and drug development where high-sensitivity radiation detection is paramount.

Introduction

This compound, particularly when doped with cerium, has emerged as a leading inorganic scintillator for gamma-ray spectroscopy and other radiation detection applications.[1][2] Its high light output, fast decay time, and excellent energy resolution distinguish it from traditional scintillator materials.[3][4] These properties make LaBr₃:Ce crystals highly suitable for a range of applications, including nuclear and high-energy physics research, medical imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), homeland security for the detection of radioactive materials, and geological exploration.[1][4][5]

This guide will delve into the two primary melt-based methods for LaBr₃ crystal synthesis: the Bridgman-Stockbarger and Czochralski techniques. It will further explore the critical characterization processes that define the quality and performance of these crystals, including structural, optical, and scintillation property analyses.

Crystal Synthesis

The successful synthesis of high-quality LaBr₃ crystals is challenging due to the material's hygroscopic nature and high melting point.[5][6] Therefore, crystal growth is performed using melt-based techniques under controlled atmospheres.[1]

Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is a widely employed method for growing large, high-quality single crystals of LaBr₃.[7][8] This method relies on the directional solidification of a molten salt within a crucible that is passed through a temperature gradient.[8][9]

Experimental Protocol:

-

Starting Materials: High-purity (99.99%) anhydrous LaBr₃ and CeBr₃ powders are used as the starting materials.[1] Due to the hygroscopic nature of this compound, all handling of the raw materials must be conducted in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[10]

-

Crucible Loading: The precursor powders, with a specific cerium concentration (e.g., 0.5%, 1.3%, 5%), are loaded into a quartz or graphite crucible.[1][10] A seed crystal may be placed at the bottom of the crucible to promote single-crystal growth with a preferred orientation.[9]

-

Furnace Setup: A two-zone vertical Bridgman furnace is typically used.[1] The upper zone is maintained at a temperature above the melting point of LaBr₃ (783 °C), while the lower zone is kept below the melting point.[1][6]

-

Crystal Growth: The crucible is slowly lowered from the hot zone to the cold zone at a controlled rate (e.g., 1 mm/h).[7] This slow translation allows for the progressive solidification of the melt, starting from the seed crystal.

-

Cooling: After the entire melt has solidified, the crystal is cooled to room temperature over an extended period to minimize thermal stress and prevent cracking.

-

Crystal Extraction and Processing: The grown crystal ingot is carefully extracted from the crucible. Due to its hygroscopic nature, the crystal is immediately processed in a dry environment. It is then cut and polished using non-aqueous slurries, such as mineral oil mixed with aluminum oxide grit, to achieve the desired dimensions and surface finish.[1] Finally, the crystal is encapsulated in a hermetically sealed housing, often with a light-sensing device like a photomultiplier tube (PMT), to protect it from moisture.[11]

Czochralski Method

The Czochralski method is another technique capable of producing large, high-quality single crystals.[12][13] This method involves pulling a crystal from a melt.[14]

Experimental Protocol:

-

Melt Preparation: High-purity LaBr₃ and dopant precursors are placed in a crucible (typically iridium or platinum) and heated to a temperature just above the melting point in a controlled atmosphere.[14][15]

-

Seeding: A seed crystal, attached to a rotating rod, is lowered until it just touches the surface of the molten LaBr₃.[13]

-

Crystal Pulling: The seed crystal is then slowly pulled upwards while being rotated.[13] The melt solidifies on the seed, and a single crystal ingot begins to form. The pulling rate and rotation speed are critical parameters that control the crystal's diameter and quality.

-

Diameter Control: The diameter of the growing crystal is carefully controlled by adjusting the pull rate and the melt temperature.[13]

-

Cooling and Extraction: Once the desired length is achieved, the crystal is slowly withdrawn from the melt and cooled to room temperature. The subsequent processing steps of cutting, polishing, and encapsulation are similar to those for crystals grown by the Bridgman method.

Crystal Characterization

A thorough characterization of the grown LaBr₃ crystals is essential to evaluate their quality and performance for specific applications.

Structural Characterization

3.1.1. X-ray Diffraction (XRD)

XRD is a fundamental technique used to confirm the crystal structure and phase purity of the synthesized LaBr₃.

Experimental Protocol:

-

A small, powdered sample of the LaBr₃ crystal is prepared.

-

The sample is mounted on a sample holder in an X-ray diffractometer.

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.

-

The resulting diffraction pattern is compared with standard diffraction patterns for LaBr₃ to confirm its hexagonal (UCl₃ type) structure with the P6₃/m space group.[1]

Scintillation Properties

3.2.1. Light Yield and Energy Resolution

The light yield (the number of photons produced per unit of absorbed energy) and energy resolution are critical performance metrics for a scintillator.

Experimental Protocol:

-

A polished LaBr₃:Ce crystal is optically coupled to a photomultiplier tube (PMT) using an optical grease or fluid to ensure efficient light collection.[1]

-

The crystal and PMT assembly are wrapped in a reflective material like Teflon tape on all but the PMT-coupled face to maximize light collection.[1]

-

The assembly is exposed to a gamma-ray source with a known energy, such as a ¹³⁷Cs source (662 keV).[1]

-

The output signal from the PMT is processed by a preamplifier, an amplifier, and a multi-channel analyzer (MCA) to generate a pulse height spectrum.[16]

-

The position of the photopeak in the spectrum is used to determine the light output, often relative to a standard scintillator like NaI(Tl) or BGO.[1]

-

The energy resolution is determined by measuring the full width at half maximum (FWHM) of the photopeak and dividing it by the photopeak position.[1]

3.2.2. Decay Time

The decay time characterizes the speed of the scintillation process.

Experimental Protocol:

-

The LaBr₃:Ce crystal is excited by a pulsed source of radiation (e.g., X-rays or gamma rays).

-

The time profile of the scintillation light emission is recorded using a fast photodetector and a time-to-digital converter or a digital oscilloscope.

-

The decay time constant(s) are extracted by fitting the decay curve with one or more exponential functions.

Optical Properties

3.3.1. Photoluminescence and Radioluminescence Spectroscopy

These techniques are used to determine the emission spectrum of the scintillator.

Experimental Protocol:

-

Photoluminescence: The crystal is excited with a monochromatic light source (e.g., a UV lamp or a laser). The emitted light is collected and analyzed by a spectrometer to obtain the emission spectrum.

-

Radioluminescence: The crystal is excited with X-rays or gamma rays.[17] The resulting scintillation light is analyzed by a spectrometer to obtain the emission spectrum under ionizing radiation.

3.3.2. Optical Transmittance

The optical transmittance spectrum provides information about the transparency of the crystal to its own scintillation light.

Experimental Protocol:

-

A thin, polished sample of the LaBr₃ crystal is placed in the beam path of a spectrophotometer.

-

The intensity of light transmitted through the sample is measured over a range of wavelengths.

-

The transmittance spectrum is recorded, which is crucial for understanding how much of the generated scintillation light can escape the crystal and reach the photodetector.

Data Presentation

The following tables summarize key quantitative data for LaBr₃ and LaBr₃:Ce crystals.

| Property | Value | Reference |

| Crystal Structure | Hexagonal (UCl₃ type) | [1][6] |

| Space Group | P6₃/m | [1][6] |

| Density | 5.06 - 5.3 g/cm³ | [1][6][18] |

| Melting Point | 783 °C (1056 K) | [1][6] |

| Molar Mass | 378.62 g/mol | [6] |

| Hygroscopic | Yes | [2][6] |

| Refractive Index | ~1.9 | [2][3] |

| Dopant (Ce³⁺) Concentration | Light Yield (photons/MeV) | Energy Resolution @ 662 keV (FWHM) | Principal Decay Time (ns) | Reference |

| 0.2% | ~60,000 | 3.4% | 26 | [1] |

| 0.5% | ~60,000 - 68,000 | 2.6% - 3.2% | 16 - 25 | [1][2][3][4] |

| 1.3% | ~47,000 | 2.9% | 16.5 | [1] |

| 5% | ~55,300 | Not specified | 15 | [1] |

| Standard | ~63,000 | 2.6% - 3.5% | 16 - 25 | [3][4][19][20] |

| Enhanced (Ce+Sr) | Not specified | 2.2% | Not specified | [11] |

| Property | Wavelength (nm) | Reference |

| Peak Emission | 355 - 385 | [2][3][17] |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound crystals.

References

- 1. osti.gov [osti.gov]

- 2. Ce LaBr3 Crystal, Scintillators of LaBr3 - Epic Crystal [epic-crystal.com]

- 3. LaBr3 this compound Scintillation Detector | Berkeley Nucleonics [berkeleynucleonics.com]

- 4. LaBr3(Ce) - Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 5. sot.com.sg [sot.com.sg]

- 6. Lanthanum(III) bromide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. assets-global.website-files.com [assets-global.website-files.com]

- 9. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, Standard Enhanced | Crystals [luxiumsolutions.com]

- 12. Czochralski method - Wikipedia [en.wikipedia.org]

- 13. The Czochralski Method: What, Why and How | Linton Crystal Technologies [lintoncrystal.com]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 15. Crystal Growth Techniques – Rare-Earth Laser & Luminescent Materials [wp.icmm.csic.es]

- 16. Characterization of this compound scintillator for gamma ray spectroscopy [inis.iaea.org]

- 17. researchgate.net [researchgate.net]

- 18. Comparative Characterization Study of a LaBr3(Ce) Scintillation Crystal in Two Surface Wrapping Scenarios: Absorptive and Reflective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LaBr3-Crystal-Halide-Crylink [halide-crylink.com]

- 20. lajpe.org [lajpe.org]

Luminescence Properties of Cerium-Doped Lanthanum Bromide (LaBr₃:Ce): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium-doped Lanthanum Bromide (LaBr₃:Ce) is a high-performance inorganic scintillator that has garnered significant attention within the scientific community for its exceptional luminescence properties. Its high light output, rapid decay time, and superior energy resolution make it a material of choice for a variety of applications, including medical imaging (PET, SPECT), high-energy physics, and radiation detection for security and geological exploration.[1] This guide provides a comprehensive overview of the core luminescence properties of LaBr₃:Ce, detailing the underlying physical mechanisms, experimental methodologies for its characterization, and key performance data.

Core Luminescence Properties

LaBr₃:Ce's efficacy as a scintillator is defined by several key performance metrics. The material is known for its high light yield, meaning it produces a large number of photons per unit of absorbed radiation energy.[1] Furthermore, its fast response, characterized by a short decay time, allows for high count-rate applications.[1] Perhaps its most notable feature is its excellent energy resolution, which enables the precise identification of different gamma-ray energies.[1]

Quantitative Luminescence Data

The luminescence properties of LaBr₃:Ce are significantly influenced by the concentration of the cerium dopant. The following tables summarize key quantitative data gathered from various studies.

| Ce Concentration (%) | Light Yield (photons/MeV) | Principal Decay Time (ns) | Energy Resolution @ 662 keV (% FWHM) |

| 0.2 | ~60,000 | ≤ 25 | Not specified |

| 0.5 | 61,000 ± 5,000 | 30 ± 5 | 2.9 ± 0.1 |

| 1.3 | Lower than expected (crystal quality dependent) | ≤ 25 | Not specified |

| 2.0 | 48,000 ± 5,000 | 30 ± 5 | 3.8 ± 0.4 |

| 4.0 | 48,000 ± 5,000 | 30 ± 5 | 3.5 ± 0.4 |

| 5.0 | ~46,381 | ≤ 25 | 3.2 |

| 10.0 | 45,000 ± 5,000 | 30 ± 5 | 3.9 ± 0.4 |

Table 1: Influence of Cerium Concentration on Key Luminescence Properties of LaBr₃:Ce. Data compiled from multiple sources.[2][3][4]

| Property | Value | Notes |

| Emission Peaks | 356 nm and 387 nm | Characteristic Ce³⁺ 5d → 4f transitions. |

| Density | 5.06 g/cm³ | |

| Effective Atomic Number (Zeff) | 46.9 | |

| Melting Point | 783 °C | |

| Crystal Structure | Hexagonal (UCl₃ type) |

Table 2: General Physical and Optical Properties of LaBr₃:Ce. [3]

Scintillation Mechanism

The scintillation process in LaBr₃:Ce involves a series of energy transfer steps, ultimately leading to the emission of visible light.

Caption: Scintillation mechanism in Ce-doped LaBr₃.

Experimental Protocols

The characterization of LaBr₃:Ce's luminescence properties involves several key experimental techniques.

Crystal Growth: Vertical Bridgman Technique

High-quality LaBr₃:Ce single crystals are typically grown using the vertical Bridgman technique.[5][6]

-

Raw Material Preparation: High-purity, anhydrous LaBr₃ and CeBr₃ powders are used as starting materials. Due to the hygroscopic nature of these materials, handling must be performed in a controlled, inert atmosphere (e.g., a glovebox).

-

Ampoule Sealing: The mixed powders are loaded into a quartz or platinum ampoule, which is then evacuated and sealed under vacuum.[5][7]

-

Furnace Setup: The sealed ampoule is placed in a vertical Bridgman furnace, which consists of a high-temperature zone (above the melting point of LaBr₃) and a low-temperature zone, with a sharp temperature gradient in between.[5]

-

Melting and Homogenization: The ampoule is initially positioned in the high-temperature zone to melt the raw materials completely and ensure a homogeneous mixture.

-

Crystal Growth: The ampoule is then slowly lowered through the temperature gradient zone at a controlled rate (e.g., 0.5-1.0 mm/h).[6] As the molten material passes into the cooler zone, it solidifies and forms a single crystal.

-

Cooling: After the entire ingot has solidified, it is slowly cooled to room temperature to minimize thermal stress and prevent cracking.

Luminescence Characterization Workflow

The following diagram illustrates a typical workflow for characterizing the luminescence properties of a grown LaBr₃:Ce crystal.

Caption: Experimental workflow for LaBr₃:Ce characterization.

Photoluminescence and Radioluminescence Spectroscopy

-

Photoluminescence (PL) Spectroscopy:

-

Excitation: The LaBr₃:Ce sample is excited with a monochromatic light source, typically a UV lamp or a laser with a wavelength that can be absorbed by the Ce³⁺ ions.

-

Emission Collection: The emitted light from the sample is collected and passed through a monochromator to separate the different wavelengths.

-

Detection: A photodetector, such as a photomultiplier tube (PMT), measures the intensity of the light at each wavelength.

-

Spectrum Generation: The data is plotted as emission intensity versus wavelength to obtain the photoluminescence spectrum.

-

-

Radioluminescence (RL) Spectroscopy:

-

Excitation: The sample is irradiated with a source of ionizing radiation, such as an X-ray tube or a gamma-ray source (e.g., ¹³⁷Cs).[1]

-

Emission Collection and Detection: The setup for collecting and detecting the emitted scintillation light is similar to that of PL spectroscopy, using a monochromator and a PMT.[1]

-

Spectrum Generation: The resulting data provides the radioluminescence spectrum, which is characteristic of the scintillator's response to high-energy radiation.

-

Light Yield Measurement

The light yield is typically measured by comparing the response of the LaBr₃:Ce crystal to that of a standard scintillator with a known light yield (e.g., NaI(Tl)).

-

Coupling: The LaBr₃:Ce crystal is optically coupled to a PMT using optical grease to ensure efficient light transmission. The crystal is wrapped in a reflective material like Teflon on all other faces to maximize light collection.

-

Irradiation: The crystal is irradiated with a gamma-ray source of a specific energy (e.g., 662 keV from ¹³⁷Cs).

-

Pulse Height Spectrum: The output signals from the PMT are processed by a multi-channel analyzer (MCA) to generate a pulse height spectrum. The position of the full-energy photopeak is determined.

-

Comparison: The same procedure is repeated with a calibrated standard scintillator under identical conditions.

-

Calculation: The light yield of the LaBr₃:Ce crystal is calculated by comparing the photopeak positions of the two scintillators, taking into account the quantum efficiencies of the PMT at the respective emission wavelengths.

Decay Time Measurement

The scintillation decay time is commonly measured using the Time-Correlated Single Photon Counting (TCSPC) technique.[8][9][10]

-

Excitation: The scintillator is excited by a pulsed source of radiation (e.g., a pulsed X-ray source or a fast-pulsed laser).

-

"Start" Signal: A "start" signal for a time-to-amplitude converter (TAC) is generated synchronously with the excitation pulse.

-

"Stop" Signal: The first scintillation photon detected by a fast PMT generates a "stop" signal for the TAC.

-

Time Difference Measurement: The TAC outputs a pulse with an amplitude proportional to the time difference between the "start" and "stop" signals.

-

Histogram Formation: These pulses are collected by an MCA to build a histogram of the time differences, which represents the decay profile of the scintillation light.

-

Data Fitting: The decay time constant is determined by fitting an exponential function to the decay curve.

Conclusion

Ce-doped this compound stands out as a premier inorganic scintillator due to its remarkable combination of high light output, fast decay kinetics, and exceptional energy resolution. The optimization of its performance is closely tied to the concentration of the cerium dopant and the quality of the crystal growth. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive characterization of LaBr₃:Ce, enabling researchers and scientists to harness its full potential in advanced radiation detection and medical imaging applications. The continued investigation into this material promises further enhancements in scintillator technology.

References

- 1. osti.gov [osti.gov]

- 2. halide-crylink.com [halide-crylink.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. jmst.org [jmst.org]

- 7. mdpi.com [mdpi.com]

- 8. hepcat.ucsd.edu [hepcat.ucsd.edu]

- 9. 404 [m.researching.cn]

- 10. Integration of Decay Time Analysis and Radiation Measurement for Quantum-Dot-Based Scintillator’s Characterization [mdpi.com]

The Scintillation Mechanism of Cerium-Doped Lanthanum Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core scintillation mechanism of Cerium-doped Lanthanum Bromide (LaBr₃:Ce), a high-performance inorganic scintillator. Renowned for its exceptional energy resolution, high light output, and fast decay time, LaBr₃:Ce has become a material of significant interest in applications ranging from nuclear and high-energy physics to medical imaging and geological exploration.[1][2] This document provides a detailed exploration of the fundamental processes governing its operation, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Core Scintillation Mechanism

The scintillation process in LaBr₃:Ce involves a series of sequential steps, from the initial interaction of ionizing radiation with the crystal lattice to the emission of visible light from the cerium activators. The overall efficiency and performance of the scintillator are dictated by the effectiveness of each stage.

Ionization and Electron-Hole Pair Creation

When an energetic photon, such as a gamma-ray, interacts with the LaBr₃ crystal, it primarily does so through photoelectric absorption, Compton scattering, or pair production. Regardless of the initial interaction, the majority of the incident energy is transferred to electrons within the crystal. These primary electrons, possessing significant kinetic energy, traverse the lattice, creating a cascade of secondary electrons and leaving behind a trail of positively charged "holes." This process results in the formation of a high density of electron-hole pairs along the ionization track.[3][4]

Energy Transfer to Cerium Activators

The energy captured by the crystal lattice in the form of electron-hole pairs must be efficiently transferred to the Ce³⁺ activator ions to produce scintillation light. This energy transfer is a critical step and is believed to occur through several mechanisms:

-

Sequential Carrier Capture: The most prominent mechanism involves the sequential capture of a hole and then an electron by a Ce³⁺ ion. The capture of a hole temporarily changes the valence state of cerium to Ce⁴⁺. Subsequently, the capture of an electron by the Ce⁴⁺ ion results in an excited Ce³⁺ ion (Ce³⁺*).[5]

-

Exciton Trapping: Electrons and holes can also form bound pairs known as excitons. These excitons can migrate through the crystal lattice and be captured by Ce³⁺ ions, transferring their energy and promoting the cerium to an excited state. The role of self-trapped excitons (STEs), where an exciton is localized in the lattice, is particularly important, especially at lower temperatures.[5][6]

The concentration of cerium doping significantly influences the dynamics of this energy transfer. Higher Ce³⁺ concentrations lead to shorter distances between activator ions, which can increase the probability of direct carrier capture and reduce the time required for energy transfer. This is reflected in the faster rise times observed in heavily doped LaBr₃:Ce crystals.[7]

Luminescence from Cerium Activators

Once the Ce³⁺ ion is in an excited state (Ce³⁺*), it rapidly de-excites, returning to its ground state through the emission of a scintillation photon. This radiative decay is a parity-allowed 5d → 4f transition, which accounts for the fast decay time of LaBr₃:Ce.[8] The emitted light has a characteristic spectrum with peaks around 356 nm and 380 nm.[8][9]

The overall scintillation process can be summarized as follows:

-

Absorption of Ionizing Radiation: Creation of high-energy primary electrons.

-

Ionization Cascade: Generation of a dense track of electron-hole pairs.

-

Energy Migration: Transport of energy via electrons, holes, and excitons.

-

Activator Excitation: Sequential capture of charge carriers or exciton trapping by Ce³⁺ ions.

-

Luminescence: Radiative de-excitation of Ce³⁺* and emission of scintillation photons.

The Role of Non-Proportionality

An ideal scintillator would produce a light output directly proportional to the energy of the incident radiation. However, in reality, most scintillators, including LaBr₃:Ce, exhibit a non-proportional response, where the light yield per unit energy deposited varies with the electron energy.[3] This non-proportionality is a key factor limiting the achievable energy resolution.[10]

The primary cause of non-proportionality is the high ionization density along the track of an electron as it slows down in the crystal.[4] At lower electron energies, the ionization density is higher, which increases the probability of non-radiative recombination processes, such as Auger-like quenching, where two excited states interact, with one de-exciting without emitting a photon.[4] This leads to a lower light yield at lower energies compared to higher energies.

LaBr₃:Ce is known for its relatively good proportionality compared to other scintillators like NaI(Tl), which is a major contributor to its excellent energy resolution.[9] Co-doping LaBr₃:Ce with elements like Strontium (Sr²⁺) or Calcium (Ca²⁺) has been shown to further improve the proportionality and, consequently, the energy resolution.[11]

Quantitative Performance Data

The performance of LaBr₃:Ce scintillators is highly dependent on the concentration of the cerium dopant. The following tables summarize key performance metrics for LaBr₃:Ce with varying Ce³⁺ concentrations.

Table 1: Scintillation Properties of LaBr₃:Ce with Different Ce³⁺ Concentrations

| Ce³⁺ Concentration (%) | Light Output (photons/MeV) | Principal Decay Time (ns) | Energy Resolution @ 662 keV (FWHM, %) |

| 0.5 | ~61,000 | ~30 | 2.9 ± 0.1 |

| 2.0 | ~48,000 | - | 3.8 ± 0.4 |

| 4.0 | ~48,000 | - | 3.5 ± 0.4 |

| 5.0 | ~60,000 | ≤25 | 3.2 |

| 10.0 | ~45,000 | - | 3.9 ± 0.4 |

Data compiled from multiple sources.[8][9]

Table 2: General Properties of LaBr₃:Ce Scintillators

| Property | Value |

| Density (g/cm³) | 5.08 |

| Wavelength of Emission Maximum (nm) | 380 |

| Refractive Index @ Emission Max. | ~1.9 |

| Hygroscopic | Yes |

[2]

Table 3: Enhanced LaBr₃(Ce+Sr) Scintillator Properties

| Property | Standard LaBr₃(Ce) | Enhanced LaBr₃(Ce+Sr) |

| Energy Resolution @ 662 keV | 2.6% | 2.2% |

| Photoelectron Yield (% of NaI(Tl)) | 165 | >190 |

| Light Yield (photons/keVγ) | 63 | 73 |

| Primary Decay Time (µs) | 0.016 | 0.025 |

[12]

Experimental Protocols

The characterization of LaBr₃:Ce scintillators involves several key experiments to determine their performance parameters.

Measurement of Light Output

Objective: To determine the number of scintillation photons produced per unit of energy absorbed.

Methodology:

-

A LaBr₃:Ce crystal is optically coupled to a photomultiplier tube (PMT) with a known quantum efficiency. To maximize light collection, the crystal is wrapped in a reflective material like Teflon tape on all faces except the one coupled to the PMT.[9]

-

The detector is irradiated with a gamma-ray source of known energy, typically ¹³⁷Cs (662 keV).

-

A pulse height spectrum is acquired using standard nuclear instrumentation modules (NIM) and a multi-channel analyzer (MCA).

-

The same measurement is performed with a calibrated scintillator of known light output (e.g., BGO or NaI(Tl)) under identical conditions (PMT bias, amplifier gain).[9]

-

The light output of the LaBr₃:Ce crystal is calculated by comparing the photopeak positions in the pulse height spectra of the LaBr₃:Ce and the reference scintillator, taking into account the quantum efficiencies of the PMT at the respective emission wavelengths.

Measurement of Decay Time

Objective: To measure the time constant of the scintillation light emission.

Methodology:

-

The delayed coincidence method is often employed.[9]

-

The LaBr₃:Ce crystal is excited with a pulsed source of radiation, such as a light-excited X-ray tube that produces very short (picosecond) pulses.[9]

-

The time difference between the excitation pulse (start signal) and the detection of the scintillation photons by a fast PMT (stop signal) is measured.

-

A time spectrum is generated, which represents the decay of the scintillation light.

-

The decay time is determined by fitting an exponential function to the decay curve.

Measurement of Energy Resolution

Objective: To quantify the ability of the detector to distinguish between gamma-rays of closely spaced energies.

Methodology:

-

The LaBr₃:Ce detector (crystal coupled to a PMT) is irradiated with a monoenergetic gamma-ray source (e.g., ¹³⁷Cs).

-

The pulse height spectrum is acquired.

-

The full width at half maximum (FWHM) of the full-energy photopeak is determined.

-

The energy resolution is calculated as the ratio of the FWHM to the centroid position of the photopeak, typically expressed as a percentage.

Conclusion

Cerium-doped this compound stands out as a premier scintillation material due to its high light output, rapid response, and superior energy resolution. The efficiency of the scintillation mechanism, governed by the transfer of energy from the host crystal to the cerium activators, is fundamental to its performance. While non-proportionality remains a limiting factor, the relatively linear response of LaBr₃:Ce contributes significantly to its excellent resolving power. Ongoing research, including co-doping with other elements, continues to push the performance boundaries of this remarkable scintillator, promising further advancements in a wide array of scientific and industrial applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. LaBr3 this compound Scintillation Detector | Berkeley Nucleonics [berkeleynucleonics.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Scintillation mechanisms in Ce3+ doped halide scintillators | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. osti.gov [osti.gov]

- 11. repository.tudelft.nl [repository.tudelft.nl]

- 12. gammadata.se [gammadata.se]

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Lanthanum Bromide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous lanthanum bromide (LaBr₃) is a high-performance inorganic scintillator crystal that has garnered significant attention in various scientific and industrial fields, including nuclear medicine, geophysical exploration, and homeland security. Its exceptional energy resolution, high light output, and fast decay time make it a material of choice for advanced radiation detection applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous LaBr₃, detailed experimental protocols for its synthesis and characterization, and a discussion of the logical relationships governing its performance.

Physical Properties

Anhydrous this compound is a white, crystalline solid that is highly hygroscopic. Its physical properties are summarized in the tables below.

General and Crystallographic Properties

| Property | Value | References |

| Chemical Formula | LaBr₃ | [1] |

| Molar Mass | 378.62 g/mol | [1] |

| Appearance | White crystalline powder | |

| Crystal Structure | Hexagonal, UCl₃ type | |

| Space Group | P6₃/m | |

| Coordination Geometry | Tricapped trigonal prismatic (nine-coordinate) |

Thermal and Optical Properties

| Property | Value | References |

| Melting Point | 783 °C | |

| Boiling Point | 1577 °C | |

| Density | 5.06 - 5.2 g/cm³ | |

| Refractive Index (@ 380 nm) | ~1.9 | [2] |

| Wavelength of Maximum Emission | 380 nm | [2] |

Scintillation Properties (Cerium-doped LaBr₃)

| Property | Value | References |

| Light Yield | ~63,000 - 70,000 photons/MeV | [2][3] |

| Photoelectron Yield (% of NaI(Tl)) | 165 - 170% | [2] |

| Energy Resolution (@ 662 keV) | 2.6% - 3.5% | [2][3] |

| Primary Decay Time | 16 - 25 ns | [2] |

Chemical Properties

Anhydrous this compound is a reactive compound, particularly with respect to moisture. Its key chemical characteristics are outlined below.

Solubility and Reactivity

| Property | Description | References |

| Solubility | ||

| Water | Very soluble | [4] |

| Ethanol | Soluble | [5] |

| Ether | Insoluble | [5] |

| Hygroscopicity | Highly hygroscopic, readily absorbs moisture from the air to form hydrates (LaBr₃·xH₂O). This necessitates handling and storage in a dry, inert atmosphere. | [3] |

| Reactivity with Halogens | Lanthanum metal reacts with bromine to form lanthanum(III) bromide. | |

| Chemical Stability | Stable under normal, dry conditions. | |

| Incompatible Materials | Strong oxidizing agents. | [6] |

Experimental Protocols

Synthesis of Anhydrous this compound

The synthesis of high-purity anhydrous LaBr₃ is critical for its application as a scintillator. The most common methods involve the dehydration of hydrated this compound, often with the use of ammonium bromide to suppress the formation of lanthanum oxybromide (LaOBr).

Method 1: Dehydration of Hydrated this compound using Ammonium Bromide

This method involves two main stages: the preparation of hydrated this compound and its subsequent dehydration.

Stage 1: Preparation of Hydrated this compound (LaBr₃·7H₂O)

-

Reaction: Dissolve high-purity lanthanum oxide (La₂O₃) in analytical grade hydrobromic acid (HBr). The reaction proceeds as follows: La₂O₃ + 6HBr → 2LaBr₃ + 3H₂O

-

Crystallization: Evaporate the resulting this compound solution under reduced pressure until a thin film of crystals appears on the surface.

-

Filtration: Cool the solution to allow for the crystallization of this compound heptahydrate (LaBr₃·7H₂O) and then filter the crystals.

Stage 2: Dehydration

-

Mixing: Mix the prepared LaBr₃·7H₂O with ammonium bromide (NH₄Br). An optimal molar ratio of NH₄Br to LaBr₃ is approximately 3:1.[7]

-

Heating: Place the mixture in a quartz tube and heat it under a vacuum or in an inert argon atmosphere. A stepwise heating process is recommended:

-

Heat to 120°C for 4.5 hours to remove the bulk of the water.[8]

-

Increase the temperature to 400-450°C for 1-5.5 hours to continue dehydration and form an intermediate complex.[8][9]

-

Further heat to 500°C for 3 hours to begin sublimation of NH₄Br.[9]

-

Finally, heat to 850°C for 0.5-3 hours to ensure complete removal of NH₄Br and obtain high-purity anhydrous LaBr₃.[9]

-

Single Crystal Growth: Bridgman Technique

The Bridgman technique is a widely used method for growing large, high-quality single crystals of LaBr₃.[10][11]

-

Preparation: Place the high-purity anhydrous LaBr₃ powder (often doped with a small amount of CeBr₃ for scintillation) into a quartz or platinum crucible with a capillary tip at the bottom.[10][12] All handling should be performed in a glovebox with low water and oxygen content (<1 ppm).[10]

-

Furnace Setup: Position the crucible in a vertical Bridgman furnace, which has a high-temperature zone, a temperature gradient zone, and a low-temperature zone.[10]

-

Melting: Heat the furnace to melt the LaBr₃ powder completely.

-

Crystal Growth: Slowly lower the crucible from the hot zone through the temperature gradient zone (typically around 30 °C/cm).[10][12] The slow cooling initiates crystallization at the capillary tip, which acts as a seed. The lowering rate is a critical parameter, with rates of 0.5-1.0 mm/h being typical.[10][12]

-

Cooling: Once the entire melt has solidified, the crystal is slowly cooled to room temperature to avoid thermal stress and cracking.

Characterization of Scintillation Properties

1. Light Yield Measurement

-

Objective: To determine the number of photons produced per unit of energy absorbed.

-

Methodology: A common method is to compare the response of the LaBr₃ crystal to that of a calibrated scintillator with a known light yield, such as NaI(Tl).[13][14]

-

Optically couple the LaBr₃ crystal to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM).

-

Irradiate the crystal with a gamma-ray source of known energy (e.g., ¹³⁷Cs at 662 keV).

-

Record the pulse height spectrum and identify the photopeak position.

-

Repeat the measurement under identical conditions with the calibrated scintillator.

-

The light yield of the LaBr₃ crystal can be calculated relative to the reference scintillator.

-

2. Energy Resolution Measurement

-

Objective: To quantify the detector's ability to distinguish between gamma-rays of closely spaced energies.

-

Methodology:

3. Decay Time Measurement

-

Objective: To measure the time it takes for the scintillation light output to decrease to 1/e of its maximum value.

-

Methodology: The delayed coincidence method is frequently used.[7]

-

Excite the LaBr₃ crystal with a pulsed source of radiation (e.g., X-rays or another scintillator emitting annihilation photons).

-

Use a fast photodetector to measure the time distribution of the emitted scintillation photons relative to the excitation pulse.

-

Fit the resulting time spectrum with an exponential decay function to determine the decay time.

-

Mandatory Visualizations

Experimental Workflow: Synthesis of Anhydrous LaBr₃

Caption: Workflow for the synthesis of anhydrous LaBr₃.

Experimental Workflow: Scintillation Property Characterization

Caption: General workflow for characterizing scintillator properties.

Logical Relationship: Purity and Scintillator Performance

Caption: Relationship between LaBr₃ purity and performance.

Handling and Storage

Due to its highly hygroscopic nature, anhydrous this compound requires careful handling and storage to maintain its integrity and performance.

-

Handling: All manipulations of anhydrous LaBr₃ should be carried out in a controlled, dry environment, such as a glovebox with an inert atmosphere (e.g., argon or nitrogen) and low moisture content.[10][17]

-

Storage: The material should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere.[18]

-

Safety: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.[17][18]

Conclusion

Anhydrous this compound stands out as a premier scintillator material due to its exceptional combination of high light yield, excellent energy resolution, and fast response time. Understanding its physical and chemical properties is paramount for its successful synthesis, handling, and application. The experimental protocols outlined in this guide provide a foundation for researchers and scientists to work with this advanced material. The strong correlation between material purity and scintillator performance underscores the critical importance of meticulous synthesis and handling procedures to fully exploit the potential of LaBr₃ in demanding radiation detection applications.

References

- 1. This compound | Br3La | CID 83563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LaBr3 this compound Scintillation Detector | Berkeley Nucleonics [berkeleynucleonics.com]

- 3. This compound, Standard Enhanced | Crystals [luxiumsolutions.com]

- 4. srdata.nist.gov [srdata.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. osti.gov [osti.gov]

- 8. CN104418378A - XNH4Br·LaBr3·YH2O, its preparation method and the preparation method of anhydrous this compound - Google Patents [patents.google.com]

- 9. XNH4Br.LaBr3.YH2O, preparation method and preparation method of anhydrous this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]

- 12. jmst.org [jmst.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. gammadata.se [gammadata.se]

- 16. researchgate.net [researchgate.net]

- 17. aksci.com [aksci.com]

- 18. fishersci.com [fishersci.com]

The Scintillating Core: An In-depth Technical Guide to the Crystal Structure and Growth of LaBr₃:Ce

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure, growth methodologies, and scintillation properties of Cerium-doped Lanthanum Bromide (LaBr₃:Ce), a high-performance scintillator crucial for advanced radiation detection applications.

Crystal Structure and Physicochemical Properties

LaBr₃:Ce crystallizes in a hexagonal system with a UCl₃-type structure, belonging to the P6₃/m space group.[1][2][3] This structure is key to its scintillating properties. The material is renowned for its high light output, rapid decay time, and exceptional energy resolution, making it a material of choice for applications demanding high performance, such as in medical imaging (PET scanners), homeland security, and fundamental physics research.[4][5][6]

A significant challenge in handling LaBr₃:Ce is its hygroscopic nature, readily absorbing moisture from the atmosphere.[7][8] This necessitates careful handling in controlled environments and robust encapsulation to preserve its scintillation performance.[2][7]

Table 1: Physicochemical and Structural Properties of LaBr₃:Ce

| Property | Value | Unit |

| Crystal Structure | Hexagonal (UCl₃ type) | - |

| Space Group | P6₃/m | - |

| Density | 5.06 - 5.3 | g/cm³ |

| Melting Point | 783 | °C |

| Molar Mass | 378.62 | g/mol |

| Hygroscopic | Yes | - |

| Cleavage Plane | (100) | - |

Scintillation Properties and the Role of Cerium

The exceptional scintillation performance of LaBr₃ is contingent on the incorporation of Cerium (Ce³⁺) ions into the crystal lattice. These Ce³⁺ ions act as luminescence centers. The scintillation mechanism involves the absorption of high-energy radiation by the LaBr₃ host crystal, creating electron-hole pairs and excitons. This energy is then efficiently transferred to the Ce³⁺ activators, leading to their excitation and subsequent de-excitation through the emission of scintillation photons. The emission spectrum is characterized by peaks around 360 nm and 380 nm, corresponding to the 5d-4f electronic transitions of Ce³⁺.[2][9]

The concentration of Cerium is a critical parameter that influences the scintillation properties. While a certain level of doping is essential for high light output, excessive concentrations can lead to concentration quenching and potentially impact other performance metrics. The timing properties, including decay time and rise time, are also strongly dependent on the Ce³⁺ concentration.[10]

Table 2: Scintillation Properties of LaBr₃:Ce as a Function of Cerium Concentration

| Ce³⁺ Concentration (mol%) | Light Output (photons/MeV) | Principal Decay Constant (ns) | Energy Resolution @ 662 keV (FWHM) | Coincidence Timing Resolution (ps, FWHM) |

| 0.2% | ~60,000 | ≤25 | - | 450 |

| 0.5% | ~61,000 | ~26 | 3.2% | 390 |

| 1.3% | Lower than expected (crystal quality dependent) | - | - | 320 |

| 5% | ~45,000 | ~17 | - | 260 |

| >10% | - | ~17 | - | <100 |

Note: The light output can be influenced by crystal quality. The data presented is a synthesis from multiple sources and should be considered representative.[1][2][9][10]

Below is a diagram illustrating the scintillation mechanism in LaBr₃:Ce.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. jmst.org [jmst.org]

- 5. Ce LaBr3 Crystal, Scintillators of LaBr3 - Epic Crystal [epic-crystal.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sciforum : Event management platform [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Intrinsic Radioactivity of Lanthanum Bromide and Its Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium-doped Lanthanum Bromide (LaBr₃:Ce) is a high-performance inorganic scintillator renowned for its exceptional energy resolution, high light output, and fast decay time.[1][2][3] These properties make it an attractive detector for various applications, including gamma-ray spectroscopy, medical imaging, and geological exploration.[3][4][5] However, a significant drawback of LaBr₃:Ce is its intrinsic radioactivity, which contributes to a persistent background signal and can limit its sensitivity in low-count-rate applications.[6][7][8][9] This guide provides a comprehensive overview of the sources of this intrinsic radioactivity, its characteristic emissions, and its effects on spectroscopic measurements. Detailed experimental protocols for characterizing the intrinsic background are also presented, along with quantitative data to inform experimental design and data analysis.

Sources of Intrinsic Radioactivity

The intrinsic radioactivity of this compound crystals primarily originates from two sources: the naturally occurring radioisotope ¹³⁸La and trace-level contamination with actinides, most notably ²²⁷Ac and its decay progeny.[3][6][7][10][11]

The Radioisotope ¹³⁸La

Lanthanum in its natural state contains two isotopes: the stable ¹³⁹La and the radioactive ¹³⁸La, with a natural abundance of approximately 0.0902%.[12] ¹³⁸La is a long-lived primordial radionuclide with a half-life of 1.05 x 10¹¹ years.[12] It undergoes decay through two distinct modes: electron capture (EC) and beta-minus (β⁻) decay.[11][12][13]

-

Electron Capture (EC): Approximately 66.4% of ¹³⁸La atoms decay via electron capture to an excited state of ¹³⁸Ba.[12][13] This process is followed by the emission of a 1435.8 keV gamma-ray.[12] The electron capture also results in the emission of characteristic X-rays from barium, with energies ranging from 31 to 38 keV, and Auger electrons.[6][13]

-

Beta-Minus (β⁻) Decay: The remaining 33.6% of ¹³⁸La decays through β⁻ emission to an excited state of ¹³⁸Ce.[12][13] This decay is accompanied by the emission of a 788.7 keV gamma-ray and a beta particle with a maximum energy of 263 keV.[6][12]

The simultaneous detection of these decay products within the LaBr₃ crystal itself leads to a complex background spectrum.

Actinium (²²⁷Ac) Contamination

Due to the chemical similarity between actinium and lanthanum, trace amounts of ²²⁷Ac are often incorporated into the LaBr₃ crystal matrix during its production.[6][11] ²²⁷Ac is a member of the ²³⁵U decay chain and has a half-life of 21.77 years.[6][11] It decays through a complex chain of alpha and beta emissions, producing a series of short-lived, energetic daughter isotopes.[6] This decay chain is a significant source of high-energy background, particularly in the alpha particle energy region from 5 to 7.4 MeV, which corresponds to a lower energy deposition in the gamma-ray spectrum due to the quenching effect.[6][8]

Quantitative Analysis of Intrinsic Radioactivity

The activity of the intrinsic radionuclides in LaBr₃ detectors has been quantified in several studies. The following tables summarize the reported activities and the key decay characteristics of the primary radioactive constituents.

Table 1: Decay Characteristics of ¹³⁸La

| Decay Mode | Branching Ratio | Gamma-Ray Energy (keV) | Beta Endpoint Energy (keV) |

| Electron Capture (to ¹³⁸Ba) | 66.4%[13] | 1435.8[12] | - |

| Beta-Minus Decay (to ¹³⁸Ce) | 33.6%[13] | 788.7[12] | 263[6] |

Table 2: Reported Intrinsic Activities in LaBr₃ Detectors

| Isotope | Activity (Bq/cm³) | Reference |

| Total | 1.523 (34) | [6] |

| ¹³⁸La | 1.428 (34) | [6] |

| ²²⁷Ac | 0.0135 (13) | [6] |

| ²²⁷Th | 0.0158 (22) | [6] |

| ²²³Ra | 0.0127 (10) | [6] |

| ²¹⁹Rn | 0.0125 (12) | [6] |

| ²¹⁵Po | 0.0135 (3) | [6] |

| ²¹¹Bi | 0.0136 (15) | [6] |

| ²⁰⁷Tl | 0.0135 (13) | [6] |

Effects on Gamma-Ray Spectroscopy

The intrinsic radioactivity of LaBr₃ has several notable effects on its performance as a gamma-ray spectrometer.

-

Background Spectrum: The decays of ¹³⁸La and the ²²⁷Ac chain produce a continuous and peak-structured background that is always present in any measurement. This background is particularly prominent in the energy region below 3 MeV.[8][14] The characteristic gamma-ray lines from ¹³⁸La at 789 keV and 1436 keV, along with associated sum peaks and a beta continuum, are dominant features.[15] The alpha particles from the ²²⁷Ac decay chain contribute a broad continuum at higher energies.[15]

-

Spectral Interference: The presence of these background peaks and continuum can interfere with the detection and quantification of weak gamma-ray signals from external sources, especially if their energies are close to the intrinsic lines.[16]

-

Increased Minimum Detectable Activity (MDA): The higher background level increases the statistical uncertainty in the net peak area of a source, which in turn elevates the Minimum Detectable Activity (MDA). This is a critical limitation for applications requiring the detection of very low levels of radioactivity.[16][17] For instance, the MDA for various isotopes is significantly higher under unshielded conditions compared to well-shielded environments.[16]

-

Self-Calibration: On a positive note, the well-defined and stable intrinsic background peaks, particularly the 789 keV and 1436 keV lines from ¹³⁸La, can be utilized for self-calibration of the detector's energy response, eliminating the need for external calibration sources in some long-term monitoring applications.[10][15]

Experimental Protocols for Characterization

Accurate characterization of the intrinsic background is crucial for reliable quantitative analysis. A common and effective method is the use of coincidence measurements in a low-background environment.

Coincidence Measurement with a High-Purity Germanium (HPGe) Detector

This technique involves placing the LaBr₃ detector in close proximity to a high-purity germanium (HPGe) detector, all within a heavily shielded chamber to minimize external background radiation.

Experimental Workflow:

-

Setup:

-

Position the LaBr₃ and HPGe detectors facing each other.

-

Enclose the detector arrangement in a low-background shield, typically constructed from layers of lead, copper, and sometimes ancient lead to reduce cosmic-ray induced background.

-

-

Data Acquisition:

-

Acquire data in coincidence mode, meaning that an event is only recorded if both detectors register a signal within a very short time window.

-

The signals from both detectors are processed by standard nuclear electronics and recorded by a data acquisition system.

-

-

Analysis:

-

By gating on a specific gamma-ray energy detected in the HPGe detector, the coincident events in the LaBr₃ detector can be isolated. For example, by selecting the 1435.8 keV gamma-ray from ¹³⁸La in the HPGe spectrum, the corresponding events in the LaBr₃ detector (primarily from the electron capture process) can be identified.

-

Similarly, gating on gamma-rays from the ²²⁷Ac decay chain in the HPGe detector allows for the deconvolution of the alpha and beta contributions in the LaBr₃ spectrum.

-

Signaling Pathways and Logical Relationships

The decay of the primary intrinsic radioisotopes follows well-defined nuclear decay pathways.

¹³⁸La Decay Pathway

The dual decay modes of ¹³⁸La lead to the production of stable isotopes of Barium and Cerium, accompanied by the emission of characteristic radiation.

²²⁷Ac Decay Chain (Simplified)

The decay of ²²⁷Ac is a multi-step process involving a cascade of alpha and beta decays, ultimately leading to stable lead isotopes. This chain is a significant contributor to the high-energy background in LaBr₃ detectors.

Conclusion

The intrinsic radioactivity of LaBr₃:Ce detectors is an inherent characteristic that must be carefully considered, particularly for low-level radioactivity measurements. The primary contributions from ¹³⁸La and the ²²⁷Ac decay chain create a complex background spectrum that can impact measurement sensitivity. However, with proper characterization using techniques such as coincidence counting, and by leveraging the stable intrinsic peaks for self-calibration, the effects of this background can be effectively managed. Understanding the nature and magnitude of this intrinsic activity is paramount for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results obtained with LaBr₃:Ce detectors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. agenda.infn.it [agenda.infn.it]

- 4. luxiumsolutions.com [luxiumsolutions.com]

- 5. osti.gov [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Situ Gamma-ray Spectrometry Using an LaBr3(Ce) Scintillation Detector [jrpr.org]

- 8. Radiation background in a LaBr3(Ce) gamma-ray scintillation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. LaBr3 Self-Activity Spectrum – Maximus Energy [maximus.energy]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

A Preliminary Investigation of Lanthanum-Cerium Bromide Self-Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the intrinsic radioactivity, or self-activity, of lanthanum-cerium bromide scintillators, specifically focusing on Cerium-doped Lanthanum Bromide (LaBr₃:Ce) and Cerium Bromide (CeBr₃). This document is intended to serve as a comprehensive resource for researchers and professionals utilizing these high-performance detectors in applications where low background and high sensitivity are critical.

Introduction to Lanthanum-Cerium Bromide Scintillators

Lanthanum-cerium bromide scintillators have gained prominence in gamma-ray spectroscopy due to their superior energy resolution, high light output, and fast decay times compared to traditional scintillators like Sodium Iodide (NaI(Tl)).[1][2] However, a significant characteristic of lanthanum-based scintillators is their inherent radioactivity, which contributes to the background spectrum and can impact the sensitivity of measurements, particularly for low-level radiation detection.[3][4]

This self-activity primarily originates from the naturally occurring radioactive isotope ¹³⁸La, which constitutes approximately 0.09% of natural lanthanum.[5] Additionally, trace contamination with actinides, most notably ²²⁷Ac and its decay products, can introduce both alpha and gamma radiation to the background spectrum.[4][6] Cerium Bromide (CeBr₃) was developed as an alternative with significantly lower intrinsic background, as it does not contain lanthanum.[3]

This guide will detail the sources of this self-activity, present quantitative data on the radioactive isotopes and their emissions, and provide detailed protocols for characterizing the intrinsic background of these detectors.

Sources of Self-Activity

The intrinsic radioactivity of lanthanum-cerium bromide scintillators can be attributed to two primary sources:

-

¹³⁸La Isotope: This long-lived radioactive isotope of lanthanum (half-life of 1.05 x 10¹¹ years) decays via two modes: electron capture to an excited state of ¹³⁸Ba and beta decay to an excited state of ¹³⁸Ce.[5] Both decay paths result in the emission of characteristic gamma rays.

-

²²⁷Ac Contamination: Actinium-227 is chemically similar to lanthanum and can be present as an impurity in the raw materials used for crystal growth.[7] ²²⁷Ac has a half-life of 21.77 years and decays through a complex chain that includes multiple alpha and beta decays, accompanied by the emission of a wide range of gamma rays.[6][8]

Quantitative Data on Self-Activity

The following tables summarize the key radioactive emissions contributing to the self-activity of lanthanum-cerium bromide scintillators.

¹³⁸La Decay Data

| Decay Mode | Branching Ratio | Daughter Isotope | Gamma-Ray Energy (keV) | Emission Probability |

| Electron Capture (EC) | ~66.4% | ¹³⁸Ba | 1435.8 | ~66.4% |

| Beta Decay (β⁻) | ~33.6% | ¹³⁸Ce | 788.7 | ~33.6% |

Data compiled from multiple sources.[5][7]

²²⁷Ac Decay Chain Emissions (Selected)

The ²²⁷Ac decay chain is complex, with numerous alpha and gamma emissions. The following table highlights some of the most prominent emissions observed in the background spectra of contaminated LaBr₃:Ce crystals.

| Isotope | Decay Mode | Half-life | Alpha Energy (MeV) | Gamma Energy (keV) | Emission Probability (%) |

| ²²⁷Ac | β⁻ (98.62%), α (1.38%) | 21.77 y | 4.95 (from α decay) | 9.0, 11.5, 15.3, 27.4 | Various |

| ²²⁷Th | α | 18.72 d | 6.04, 5.98, 5.76 | 50.1, 236.0, 256.2 | Various |

| ²²³Ra | α | 11.43 d | 5.87, 5.72, 5.61 | 144.2, 154.2, 269.5, 323.9, 338.3 | Various |

| ²¹⁹Rn | α | 3.96 s | 6.82, 6.55, 6.42 | 271.2, 401.8 | Various |

| ²¹⁵Po | α | 1.78 ms | 7.39 | - | ~100 |

| ²¹¹Bi | α (99.72%), β⁻ (0.28%) | 2.14 min | 6.62, 6.28 | 351.1 | Various |

| ²⁰⁷Tl | β⁻ | 4.77 min | - | 899.4 | Various |

Note: This is not an exhaustive list. Energies and intensities are subject to variations based on measurement conditions and data sources.[6][8]

Typical Activity Concentrations

The specific activity of these isotopes can vary between different crystal growth methods and manufacturers.

| Scintillator | Isotope | Typical Activity (Bq/cm³) |

| LaBr₃:Ce | ¹³⁸La | ~0.7 - 1.5 |

| LaBr₃:Ce | ²²⁷Ac | Highly variable, up to ~0.02 |

| CeBr₃ | Intrinsic Background | <0.005 |

These values are indicative and can vary.

Experimental Protocols for Self-Activity Characterization

Characterizing the self-activity of lanthanum-cerium bromide scintillators is crucial for understanding the detector's background and for performing accurate low-level measurements. The following are detailed protocols for key experiments.

Gamma-Ray Spectroscopy for Intrinsic Background Measurement

Objective: To measure the energy spectrum of the intrinsic radioactivity of the scintillator.

Methodology:

-

Detector Setup:

-

Place the LaBr₃:Ce or CeBr₃ detector in a low-background lead shield (typically 5-10 cm thick) to minimize contributions from external environmental radiation. The inner layers of the shield should be lined with materials of decreasing atomic number (e.g., tin and copper) to absorb X-rays produced in the lead.

-

Couple the scintillator to a photomultiplier tube (PMT) or silicon photomultiplier (SiPM) and connect the output to a multichannel analyzer (MCA).[9]

-

Ensure all electronic components are properly grounded to minimize electronic noise.

-

-

Energy and Efficiency Calibration:

-

Before measuring the intrinsic background, perform an energy and efficiency calibration of the detector system.[10][11]

-

Use a set of calibrated gamma-ray point sources with well-known energies and emission probabilities (e.g., ¹³⁷Cs, ⁶⁰Co, ¹⁵²Eu).[3]

-

Place each calibration source at a fixed, reproducible distance from the detector.

-

Acquire a spectrum for each source for a sufficient time to obtain good statistics in the photopeaks.

-

Fit the photopeaks to determine their centroid channel number and net area.

-

Create an energy calibration curve by plotting the known gamma-ray energies against the corresponding channel numbers. A polynomial fit is often used to account for non-linearities.[12]

-

Create an efficiency calibration curve by plotting the known source activities and emission probabilities against the measured net peak areas, correcting for solid angle and acquisition time.

-

-

Background Spectrum Acquisition:

-

Remove all external sources from the vicinity of the detector.

-

Acquire a background spectrum for an extended period (e.g., 24-48 hours or longer) to obtain statistically significant data for the low-intensity peaks from the intrinsic activity.

-

-

Data Analysis:

-

Apply the energy calibration to convert the channel numbers of the background spectrum to energy (in keV).

-

Identify the characteristic peaks corresponding to the decay of ¹³⁸La (788.7 keV and 1435.8 keV) and the various alpha and gamma emissions from the ²²⁷Ac decay chain.

-

Perform a background subtraction to isolate the net counts in each peak of interest. Common methods include the trapezoidal method or more sophisticated algorithms like the Sensitive Nonlinear Iterative Peak (SNIP) clipping algorithm.[4][13]

-

Calculate the activity of the identified isotopes using the efficiency calibration curve and the net peak areas.

-

Coincidence Spectroscopy for Enhanced Background Characterization

Objective: To differentiate between different decay events and to improve the signal-to-noise ratio for specific decay paths.

Methodology:

-

Detector Setup:

-

Place the LaBr₃:Ce or CeBr₃ detector (the primary detector) in a low-background shield.

-

Surround the primary detector with one or more secondary detectors, such as a high-purity germanium (HPGe) detector or another scintillator.

-

Connect the outputs of all detectors to a coincidence spectroscopy setup, which typically includes timing electronics (e.g., constant fraction discriminators, time-to-amplitude converter) and a multi-parameter data acquisition system.

-

-

Coincidence Measurement:

-

Acquire data in coincidence mode. This means that an event is only recorded if signals are detected in both the primary and a secondary detector within a very short time window (nanoseconds).

-

For example, in the decay of ¹³⁸La via electron capture, the 1435.8 keV gamma ray is emitted in coincidence with characteristic X-rays from the barium atom. A coincidence measurement can help to isolate this decay path.

-

Similarly, for the ²²⁷Ac decay chain, many of the alpha and beta decays are followed by the emission of gamma rays, allowing for alpha-gamma or beta-gamma coincidence measurements.

-

-

Data Analysis:

-

Analyze the multi-parameter data to generate coincidence energy spectra. For example, a 2D histogram can be created with the energy deposited in the primary detector on one axis and the energy in the secondary detector on the other.

-

"Gating" on a specific energy peak in one detector's spectrum will produce a spectrum in the other detector that only shows the coincident events. This is a powerful technique for identifying and quantifying the contributions of different radioactive isotopes.

-

Visualizations

Decay Scheme of ¹³⁸La

Caption: Simplified decay scheme of the ¹³⁸La isotope.

Experimental Workflow for Self-Activity Measurement

Caption: Workflow for intrinsic radioactivity measurement.

Conclusion

The self-activity of lanthanum-cerium bromide scintillators is a critical factor to consider in their application, particularly in low-count-rate experiments. The primary contributions from ¹³⁸La and potential ²²⁷Ac contamination can be effectively characterized through careful gamma-ray spectroscopy and coincidence measurements. While LaBr₃:Ce offers excellent performance, its intrinsic background may be a limiting factor in some applications. In such cases, CeBr₃ provides a viable alternative with significantly lower self-activity. A thorough understanding and characterization of the intrinsic background, as outlined in this guide, are essential for researchers to fully leverage the capabilities of these advanced scintillation detectors.

References

- 1. scitalks.tifr.res.in [scitalks.tifr.res.in]

- 2. physics.rutgers.edu [physics.rutgers.edu]

- 3. researchgate.net [researchgate.net]

- 4. caen.it [caen.it]

- 5. Simple method for background subtraction in gamma-ray spectra (Journal Article) | ETDEWEB [osti.gov]

- 6. jetp.ras.ru [jetp.ras.ru]

- 7. researchgate.net [researchgate.net]

- 8. bmuv.de [bmuv.de]

- 9. mirion.com [mirion.com]

- 10. daneshyari.com [daneshyari.com]

- 11. eproceedings.epublishing.ekt.gr [eproceedings.epublishing.ekt.gr]

- 12. researchgate.net [researchgate.net]

- 13. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the Scintillation Properties of Cerium-doped Lanthanum Bromide (LaBr₃:Ce) for Gamma-Ray Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium-doped Lanthanum Bromide (LaBr₃:Ce) has emerged as a premier scintillator for gamma-ray spectroscopy, distinguishing itself through an exceptional combination of high light output, excellent energy resolution, and fast response time.[1][2][3][4] Since its discovery, it has become a compelling alternative to traditional scintillators like Sodium Iodide (NaI(Tl)) and even some room-temperature semiconductor detectors in a variety of demanding applications, including nuclear physics, medical imaging, geological exploration, and homeland security.[1][2][5][6] This technical guide provides a comprehensive overview of the core scintillation properties of LaBr₃:Ce, detailing its performance characteristics, the experimental protocols for their measurement, and the fundamental mechanisms governing its operation.

Core Scintillation Properties of LaBr₃:Ce

The performance of a scintillator in gamma-ray spectroscopy is defined by several key parameters. LaBr₃:Ce exhibits outstanding performance across these metrics, which are summarized in the tables below.

Table 1: Key Performance Parameters of LaBr₃:Ce Scintillators

| Property | Typical Value(s) | Notes |

| Light Yield | ~60,000 - 85,880 photons/MeV | Significantly higher than NaI(Tl) (~38,000 photons/MeV).[1][4][7][8][9] The light output can be influenced by the concentration of the Cerium dopant.[1] |

| Energy Resolution (FWHM at 662 keV) | ~2.6% - 3.2% | This exceptional resolution allows for the clear identification of closely spaced gamma-ray peaks.[1][2][4][5][6][10][11] Some studies with silicon drift detectors have reported resolutions as low as 2.8%.[6] |

| Primary Decay Time | ~16 - 30 ns | The fast decay time enables high count rate applications and excellent timing resolution.[1][3][8][12] |

| Emission Peak | 360 nm and 380 nm | The emission spectrum is well-matched to the quantum efficiency of bialkali photocathodes in photomultiplier tubes (PMTs) and UV-enhanced silicon photomultipliers (SiPMs).[1][6] |

| Density | 5.06 g/cm³ | The high density contributes to a high stopping power for gamma rays.[12] |

| Effective Atomic Number (Zeff) | 46.9 | A high Zeff results in a high photoelectric effect cross-section, which is advantageous for full energy deposition of gamma rays.[12] |

| Temperature Stability | Excellent | Exhibits nearly flat photoemission over a 70 °C temperature range, with only about a 1% change in light output.[6] At high temperatures (175 °C), the energy resolution is approximately 8%, which is better than NaI(Tl) at room temperature.[13][14] |

Table 2: Energy Resolution of LaBr₃:Ce at Various Gamma-Ray Energies

| Gamma-Ray Energy (keV) | Source | FWHM Energy Resolution (%) |

| 122 | ⁵⁷Co | 6.8[1] |

| 511 | ²²Na | 3.6[1] |

| 662 | ¹³⁷Cs | 2.7 - 3.2[1][10] |

| 1173 | ⁶⁰Co | ~2.5 (estimated from graphs) |

| 1332 | ⁶⁰Co | ~2.3 (estimated from graphs) |

| 2223 | Hydrogen Capture | ~1.7 (39 keV FWHM)[15] |

| 7631/7645 | Iron Capture | ~0.9 (68 keV FWHM)[15] |

Table 3: Timing Properties of LaBr₃:Ce with Varying Cerium Concentration

| Ce³⁺ Concentration (%) | Coincidence Timing Resolution (FWHM) with BaF₂ |

| 0.2 | 450 ps |

| 0.5 | 390 ps |

| 1.3 | 320 ps |

| 5.0 | 260 ps[1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes and relationships in LaBr₃:Ce scintillation and its application in gamma-ray spectroscopy.

Caption: Figure 1: Simplified Scintillation Mechanism in LaBr₃:Ce.

Caption: Figure 2: Factors Contributing to Energy Resolution.

Experimental Protocols

The characterization of LaBr₃:Ce scintillators involves a series of standardized experiments to quantify their performance. The methodologies for key measurements are detailed below.

Light Output and Energy Resolution Measurement

This experiment quantifies the number of scintillation photons produced per unit of energy deposited and the detector's ability to distinguish between gamma rays of slightly different energies.

-

Objective: To measure the relative light output and determine the full width at half maximum (FWHM) energy resolution.

-

Experimental Workflow:

Caption: Figure 3: Workflow for Light Output & Energy Resolution Measurement.

-

Detailed Steps:

-

A LaBr₃:Ce crystal is optically coupled to a photomultiplier tube (PMT) using an optical grease to ensure efficient light transmission.[1]

-

The crystal assembly is wrapped in a reflective material like Teflon tape on all but the face coupled to the PMT to maximize light collection.[1]

-

The detector is irradiated with a gamma-ray source of known energy, such as ¹³⁷Cs (662 keV).[1]

-

The signals from the PMT are processed through a preamplifier and a shaping amplifier. A shaping time of approximately 4.0 µs is used to ensure full collection of the scintillation light.[1]

-

A pulse height spectrum is acquired using a Multi-Channel Analyzer (MCA).

-

The photopeak in the spectrum is fitted with a Gaussian function. The energy resolution is calculated as the ratio of the FWHM of the peak to its centroid position, expressed as a percentage.[1]

-

To determine the light output, the experiment is repeated with a calibrated scintillator, such as BGO (Bismuth Germanate), under the exact same conditions (PMT bias, amplifier gain).[1] The light output of LaBr₃:Ce in photons/MeV is then calculated by comparing the photopeak positions and accounting for the quantum efficiencies of the photocathode at the respective emission wavelengths.[1]

-

Decay Time Measurement

This protocol measures the time it takes for the scintillation light to decay, a critical parameter for timing applications.

-

Objective: To measure the fluorescent decay time of the scintillation pulse.

-

Methodology: The delayed coincidence method is commonly employed.[1]

-

Experimental Setup:

-

A pulsed X-ray source with a very short pulse duration (e.g., 1 ps FWHM) is used to excite the LaBr₃:Ce sample.[1]

-

The fluorescent emissions from the crystal are detected by a fast photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT), which has a very small transit time jitter.[1]

-

The time difference between the X-ray pulse (start signal) and the detection of the scintillation photon (stop signal) is measured using a Time-to-Analog Converter (TAC) and an Analog-to-Digital Converter (ADC).[1]

-

By collecting data for many events, a histogram of these time differences is created, which represents the decay curve of the scintillator. This curve is then fitted with one or more exponential functions to determine the decay time constants.[1]

-

Coincidence Timing Resolution

This experiment assesses the detector's ability to precisely measure the time difference between two coincident gamma-ray events, crucial for applications like Positron Emission Tomography (PET).

-

Objective: To measure the FWHM of the time difference spectrum for coincident gamma rays.

-

Experimental Setup:

-

A positron-emitting source, such as ²²Na, is used, which produces two back-to-back 511 keV annihilation gamma rays.[1]

-

Two detectors are placed on opposite sides of the source. One detector, often a fast scintillator like BaF₂, serves as the "start" channel. The LaBr₃:Ce detector being tested serves as the "stop" channel.[1]

-

Both detectors are coupled to fast PMTs.[1]

-

The signals are processed through constant fraction discriminators (CFDs) to generate accurate timing signals.

-

A Time-to-Amplitude Converter (TAC) measures the time interval between the start and stop signals.

-

The output of the TAC is recorded by an MCA, producing a time-of-flight spectrum. The FWHM of this peak gives the coincidence timing resolution.[1]

-

Conclusion

LaBr₃:Ce stands as a benchmark scintillator for high-resolution gamma-ray spectroscopy. Its combination of superior light yield, exceptional energy resolution, and rapid decay time makes it an invaluable tool for a wide range of scientific and industrial applications.[1][2] While it has some intrinsic background due to the presence of ¹³⁸La, its performance advantages often outweigh this limitation.[10][16] The continued development of photodetectors, such as SiPMs, and a deeper understanding of the factors limiting its performance, like non-proportionality, promise to further enhance the capabilities of LaBr₃:Ce-based detector systems.[6][17]

References

- 1. osti.gov [osti.gov]

- 2. Research Portal [laro.lanl.gov]

- 3. LaBr3(Ce) - Scintillator Crystal | Advatech UK [advatech-uk.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lanthanum(III) bromide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. luxiumsolutions.com [luxiumsolutions.com]

- 10. pnnl.gov [pnnl.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Characterization Study of a LaBr3(Ce) Scintillation Crystal in Two Surface Wrapping Scenarios: Absorptive and Reflective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on High-Temperature Performance of LaBr3(Ce) Scintillators [inis.iaea.org]

- 14. researchgate.net [researchgate.net]

- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 16. April 22, 2024 - Comparing LBC and LaBr3:Ce Scintillators: A Detailed Overview | Berkeley Nucleonics Corporation [berkeleynucleonics.com]

- 17. arxiv.org [arxiv.org]

Methodological & Application

Lanthanum Bromide (LaBr₃) Crystal Growth for High-Resolution Spectroscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the growth of high-purity Lanthanum Bromide (LaBr₃) and Cerium-doped this compound (LaBr₃:Ce) single crystals tailored for high-resolution gamma-ray spectroscopy. The exceptional scintillation properties of LaBr₃:Ce, including its high light output, excellent energy resolution, and fast decay time, make it a critical material for applications in medical imaging (PET, SPECT), nuclear physics, homeland security, and environmental monitoring.

Introduction to this compound Scintillators